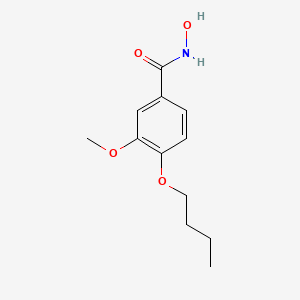![molecular formula C26H22ClN3O3 B2573523 3-(4-chlorophenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-84-9](/img/structure/B2573523.png)
3-(4-chlorophenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-chlorophenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that belongs to the classes of pyrazole and quinoline derivatives . Pyrazole derivatives are five-membered heterocycles that are particularly useful in organic synthesis . They have a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring fused with a quinoline ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, while the quinoline ring is a fused ring system containing a benzene ring and a pyridine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole and quinoline derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of functional groups, the degree of conjugation, and the overall shape and size of the molecule .科学的研究の応用
Synthesis and Development
Large-Scale Synthesis : Research by Bänziger et al. (2000) describes an efficient synthesis process for related compounds, emphasizing large-scale manufacturing potential for pharmaceutically active compounds (Bänziger et al., 2000).
Cytotoxic Activity : A study by Deady et al. (2003) investigates carboxamide derivatives of benzo[b][1,6]naphthyridines, highlighting their cytotoxic properties and potential in cancer research (Deady et al., 2003).
Derivative Synthesis : Stuart et al. (1987) report the preparation of dimethoxy[1]benzothieno[2,3-c]quinolines, demonstrating the versatility in synthesizing quinoline derivatives (Stuart et al., 1987).
Pharmaceutical Applications
Anti-Cancer Drug Development : Research by Abad et al. (2021) focuses on the synthesis of a novel isoxazolequinoxaline derivative and its potential as an anti-cancer drug (Abad et al., 2021).
DFT Calculations for Drug Design : Wazzan et al. (2016) conducted DFT and TD-DFT/PCM calculations on related compounds, providing insights valuable for the design of drugs and pharmaceuticals (Wazzan et al., 2016).
Chemical Properties and Applications
Structural Analysis : Studies like that by Portilla et al. (2005) and Zeyada et al. (2016) delve into the structural and optical properties of similar compounds, which are crucial for various applications in chemistry and materials science (Portilla et al., 2005); (Zeyada et al., 2016).
Corrosion Inhibition : Saraswat et al. (2020) explore the use of quinoxaline derivatives as corrosion inhibitors for mild steel in acidic mediums, indicating a potential industrial application (Saraswat et al., 2020).
Photovoltaic Applications : A study by Zeyada et al. (2016) on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives suggests their use in organic–inorganic photodiode fabrication (Zeyada et al., 2016).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound could include further studies to elucidate its synthesis, properties, and biological activity. Given the wide range of activities exhibited by pyrazole and quinoline derivatives, this compound could potentially have interesting pharmacological properties .
特性
IUPAC Name |
3-(4-chlorophenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3/c1-31-19-6-4-5-16(11-19)14-30-15-21-25(17-7-9-18(27)10-8-17)28-29-26(21)20-12-23(32-2)24(33-3)13-22(20)30/h4-13,15H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDCUQDWCSWUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2573441.png)

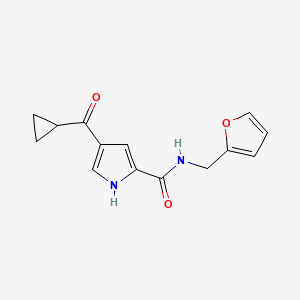



![N-(2-morpholino-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2573454.png)
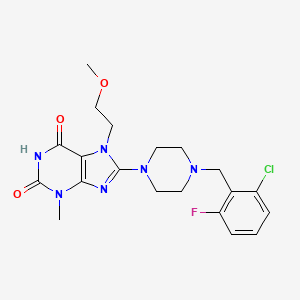
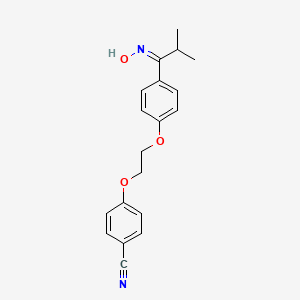
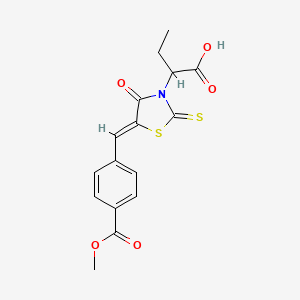
![N-(2-ethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2573460.png)

